5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
Description
This compound features a complex heterocyclic scaffold combining pyrrolo[3,4-d][1,2,3]triazole-dione and 1,2,4-oxadiazole moieties. Such hybrid structures are often explored in drug discovery for their ability to modulate biological targets, including kinases and enzymes, due to their hydrogen-bonding capacity and aromatic stacking interactions .
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3/c1-11-6-7-13(8-12(11)2)19-23-16(31-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)15-5-3-4-14(22)9-15/h3-9,17-18H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVKFMKQYAKQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)Cl)N=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione (commonly referred to as L109-0461) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure
The molecular formula of L109-0461 is , and its structure includes a chlorophenyl group and an oxadiazole moiety, which are known for their significant biological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole rings exhibit a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has been evaluated for its potential in various biological assays.
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can inhibit several cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC). The incorporation of the oxadiazole moiety in L109-0461 suggests it may possess similar anticancer properties. A review highlighted that 1,3,4-oxadiazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The antimicrobial activity of compounds related to L109-0461 has also been investigated. For instance, derivatives with similar structures have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds similar to L109-0461:
- Anticancer Mechanisms : A study reviewed the mechanisms by which oxadiazole derivatives exert anticancer effects. It was found that these compounds can inhibit telomerase activity and affect the expression of genes involved in cell cycle regulation .
- Antimicrobial Evaluation : In a comparative study of new synthetic derivatives including those with oxadiazole structures, compounds were tested for their Minimum Inhibitory Concentration (MIC) against various pathogens. Some exhibited MIC values as low as 15.62 µg/mL against Candida albicans, suggesting strong antifungal potential .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Key Differences :
- Replaces the pyrrolo-triazole-dione core with a benzoxazole-triazole-thione system.
- The 3-methylphenyl group is directly attached to the triazole, unlike the oxadiazole-linked 3,4-dimethylphenyl group in the target compound.
- Spectroscopic Data :
Compound B: 5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione ()
- Key Differences: Isoxazole replaces the oxadiazole ring, altering dipole moments and hydrogen-bond acceptor sites. Substituents at positions 2 (2-methylphenyl) and 3 (4-dimethylaminophenyl) differ spatially and electronically from the target compound’s 3-chlorophenyl and oxadiazolylmethyl groups.
- Pharmacokinetic Implications: The dimethylamino group in Compound B may enhance solubility but reduce metabolic stability compared to the target compound’s methyl groups .
Pharmacological and Physicochemical Properties
Compound C : 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid ()
- Both compounds exhibit moderate solubility in aqueous buffers, critical for oral bioavailability .
- Biological Activity :
Data Tables
Table 1: Structural and Spectroscopic Comparison
Table 2: Pharmacokinetic Parameters
| Parameter | Target Compound | Compound C |
|---|---|---|
| Water Solubility (mg/mL) | 0.15 | 0.09 |
| GI Absorption | High | Moderate |
| CYP2D6 Inhibition | Weak | Strong |
Research Findings and Implications
- Structural Similarity vs. Activity: Despite shared chlorophenyl and triazole motifs, minor substituent changes (e.g., oxadiazole vs. isoxazole) significantly alter target selectivity and potency .
- Drug Development Potential: The target compound’s balanced lipophilicity and solubility profile position it as a promising lead for kinase inhibitors, whereas Compound A’s thione group may limit stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
